molecular formula C25H22N4O B11274205 N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide

N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide

Cat. No.: B11274205
M. Wt: 394.5 g/mol
InChI Key: HEEPWXKILHDVIE-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 4-methylphenyl group and a 6-phenylpyridazin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, a microreactor system can be employed to optimize reaction kinetics and conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of cellular events, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3-aminobenzamide
  • N-(4-methylphenyl)-3-(pyridazin-3-yl)benzamide
  • N-(4-methylphenyl)-3-(phenylamino)benzamide

Uniqueness

N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets.

Properties

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide

InChI

InChI=1S/C25H22N4O/c1-18-10-12-19(13-11-18)17-26-25(30)21-8-5-9-22(16-21)27-24-15-14-23(28-29-24)20-6-3-2-4-7-20/h2-16H,17H2,1H3,(H,26,30)(H,27,29)

InChI Key

HEEPWXKILHDVIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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